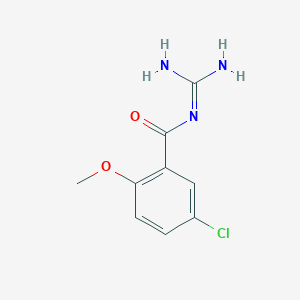

N-(5-chloro-2-methoxybenzoyl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN3O2 |

|---|---|

Molecular Weight |

227.65g/mol |

IUPAC Name |

5-chloro-N-(diaminomethylidene)-2-methoxybenzamide |

InChI |

InChI=1S/C9H10ClN3O2/c1-15-7-3-2-5(10)4-6(7)8(14)13-9(11)12/h2-4H,1H3,(H4,11,12,13,14) |

InChI Key |

ZEHFRBGQNNVDFN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N=C(N)N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N=C(N)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of N 5 Chloro 2 Methoxybenzoyl Guanidine

Established Synthetic Pathways for N-(5-chloro-2-methoxybenzoyl)guanidine

The most direct and established route to this compound involves the coupling of a reactive derivative of 5-chloro-2-methoxybenzoic acid with guanidine (B92328). This method is a specific example of N-acylation, a fundamental transformation in organic chemistry.

Guanylation Reactions for Benzoyl Guanidine Formation

The primary method for forming the N-benzoyl guanidine linkage is the reaction of an activated carboxylic acid derivative with guanidine. The most common approach involves converting the carboxylic acid into a more electrophilic species, such as an acyl chloride. This activated intermediate then readily reacts with the nucleophilic nitrogen atoms of guanidine.

A representative synthesis proceeds as follows:

Activation of the Carboxylic Acid : 5-chloro-2-methoxybenzoic acid is converted to 5-chloro-2-methoxybenzoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Guanidinylation : The resulting 5-chloro-2-methoxybenzoyl chloride is then treated with guanidine base. The reaction is often performed in an inert solvent. The free guanidine base can be generated in situ from guanidine hydrochloride by using a suitable base. This reaction directly yields this compound. A similar strategy has been successfully employed for the synthesis of other N-acylguanidine compounds, such as N-(4,5-bis-methanesulfonyl-2-methylbenzoyl)-guanidine, by reacting the corresponding acid chloride with guanidine. google.com

This direct acylation is a robust and widely applicable method for preparing a variety of N-acylguanidines.

Synthesis of Precursor Building Blocks and Intermediates

The successful synthesis of the target compound relies on the availability of its key precursors: 5-chloro-2-methoxybenzoic acid and guanidine. While guanidine is a commercially available reagent, the synthesis of the substituted benzoic acid is a critical multi-step process.

Synthesis of 5-Chloro-2-methoxybenzoic Acid: There are several documented routes to obtain this essential precursor:

From Methyl 5-chlorosalicylate : This pathway involves the methylation of the phenolic hydroxyl group of methyl 5-chlorosalicylate using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide. google.com The resulting methyl 5-chloro-2-methoxybenzoate is then hydrolyzed to the desired carboxylic acid. google.comprepchem.com

From 2-Methoxybenzoic Acid : Direct chlorination of 2-methoxybenzoic acid can be used. A patented method describes the chlorination using chlorine gas in carbon tetrachloride with iodine as a catalyst. google.com

From 4-Amino-2-methoxybenzoic Acid : Another route involves the chlorination of 4-amino-2-methoxybenzoic acid using reagents like iodobenzene (B50100) dichloride. googleapis.com

The choice of route often depends on the availability and cost of the starting materials.

Table 1: Synthetic Routes to 5-Chloro-2-methoxybenzoic Acid

| Starting Material | Key Reagents | Intermediate | Reference |

|---|---|---|---|

| Methyl 5-chlorosalicylate | 1. Dimethyl sulfate, NaOH 2. NaOH (hydrolysis) | Methyl 5-chloro-2-methoxybenzoate | google.comprepchem.com |

| 2-Methoxybenzoic Acid | Cl₂, Iodine, CCl₄ | Direct product | google.com |

| 4-Amino-2-methoxybenzoic Acid | Iodobenzene dichloride, THF | Direct product | googleapis.com |

Synthesis of 5-Chloro-2-methoxybenzoyl Chloride: This intermediate is typically not isolated but prepared in situ from 5-chloro-2-methoxybenzoic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride immediately before its use in the guanidinylation step. uni.lunih.gov

Contemporary Methods for Guanidine Scaffold Construction Relevant to the Compound

Beyond the direct acylation of guanidine, modern organic synthesis offers a diverse toolkit for constructing the guanidine moiety. These methods provide alternative pathways that could be adapted for the synthesis of this compound, often offering milder conditions or broader substrate compatibility.

Classical and Modified Guanidine Synthetic Methodologies

Classical methods for guanidine synthesis have been refined over the years to improve yields and reduce the use of toxic reagents. nih.gov These methods typically involve the reaction of an amine with a guanylating agent.

Guanylation with Cyanamides : The reaction of amines with cyanamide (B42294) can produce guanidines. This reaction can be catalyzed by Lewis acids, such as scandium(III) triflate, which allows the reaction to proceed under mild conditions in water. organic-chemistry.org

Guanylation with Carbodiimides : The addition of amines to carbodiimides is a common route to N,N',N''-trisubstituted guanidines. The reaction can be efficiently catalyzed by ytterbium triflate or various main group metal compounds. nih.govorganic-chemistry.org

Guanylation Reagents : A variety of specialized reagents have been developed for introducing the guanidinyl group. These include N,N′-di-Boc-N″-triflylguanidine and 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC), which offer high efficiency and control over the substitution pattern of the final guanidine product. organic-chemistry.orgbeilstein-journals.org

Transition Metal-Catalyzed Approaches to Guanidines

In recent years, transition metal catalysis has emerged as a powerful tool for C-N bond formation, including the synthesis of guanidines. These methods often provide high efficiency and atom economy.

Palladium-Catalyzed Reactions : A Pd(0)-catalyzed carbonylative coupling of cyanamide with aryl halides, followed by amination, provides a one-pot route to N-acylguanidines. organic-chemistry.org Another palladium-catalyzed cascade reaction involves azides, isonitriles, and amines to yield N-functionalized guanidines. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts can be used for the three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines. organic-chemistry.org This approach benefits from simple and operationally straightforward conditions.

Zinc-Catalyzed Reactions : Simple and commercially available catalysts like diethylzinc (B1219324) (ZnEt₂) have been shown to be effective for the guanylation of amines with carbodiimides, yielding products in high yields at mild temperatures. nih.gov

Table 2: Overview of Modern Guanidine Synthesis Methods

| Methodology | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| Modified Classical | Sc(OTf)₃, Cyanamide | Efficient guanylation of amines in water. | organic-chemistry.org |

| Palladium-Catalysis | Pd(0), Aryl halide, CO, Cyanamide, Amine | One-pot multicomponent synthesis of N-acylguanidines. | organic-chemistry.org |

| Copper-Catalysis | CuCl₂·2H₂O, Arylboronic acid, Cyanamide, Amine | Three-component synthesis of N-aryl guanidines. | organic-chemistry.org |

| Zinc-Catalysis | ZnEt₂, Carbodiimide (B86325), Amine | Catalytic guanylation of amines with carbodiimides. | nih.gov |

Thiourea-Mediated Routes for Guanidine Synthesis

Thioureas are versatile intermediates that can be readily converted into guanidines. This route offers a modular approach to building complex guanidine structures.

The synthesis generally proceeds through three steps:

Formation of an Acyl Isothiocyanate : The key intermediate, 5-chloro-2-methoxybenzoyl isothiocyanate, would be synthesized by reacting 5-chloro-2-methoxybenzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate. This reaction is often performed in a solvent like acetone. nih.govarkat-usa.org

Formation of an Acylthiourea : The acyl isothiocyanate is highly reactive and is typically used in situ. It reacts with an amine (in this case, ammonia (B1221849) for the parent compound) to form the corresponding N-(5-chloro-2-methoxybenzoyl)thiourea.

Conversion to Guanidine : The thiourea (B124793) is then converted to the guanidine. This transformation is a desulfurization-amination sequence. Classically, this was achieved using mercury(II) oxide (HgO). scholaris.ca More modern, less toxic methods employ carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to promote the reaction, or use cyanuric chloride as an activating reagent for protected thioureas. organic-chemistry.orgscholaris.ca

This thiourea-mediated pathway provides a flexible alternative to direct guanylation, allowing for the synthesis of a wide array of substituted guanidines by varying the amine used in the second step. beilstein-journals.org

Advanced Synthetic Innovations Applicable to Benzoyl Guanidines

Recent advancements in organic synthesis have led to the development of innovative and efficient methods for the preparation of benzoyl guanidines, focusing on multicomponent reactions and environmentally friendly approaches.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like N-benzoylguanidines in a single step from three or more starting materials. A notable example is the palladium-catalyzed one-pot synthesis of N-acylguanidines.

One such strategy involves a sequential one-pot multicomponent carbonylation/amination reaction. nih.gov In this method, an aryl halide is first subjected to a palladium-catalyzed carbonylation in the presence of cyanamide to form an N-cyanobenzamide intermediate. nih.gov This intermediate is then treated with an amine in the same pot to yield the desired N-acylguanidine. nih.gov This approach avoids the isolation of intermediates, thereby saving time and resources. nih.govacs.org The reaction has been shown to be applicable to a wide range of aryl iodides and bromides, as well as various amines, providing moderate to excellent yields of the N-acylguanidine products. nih.govacs.org

Another innovative multicomponent approach is the palladium-catalyzed cascade reaction of azides, isonitriles, and amines. figshare.com This method allows for the efficient synthesis of N-sulfonyl, N-phosphoryl, and N-acyl-functionalized guanidines under mild conditions. figshare.com The reaction proceeds through the formation of a carbodiimide intermediate, which is then trapped by an amine to give the final product. figshare.com This strategy is notable for its high yields and broad substrate scope. figshare.com

Table 1: Examples of Multicomponent Syntheses of N-Acylguanidines

| Aryl Halide/Azide | Amine | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Benzylamine | Pd(OAc)₂, DPEphos, CO | 1,4-Dioxane | MW, 150 °C, 20 min | 85 | nih.gov |

| 4-Iodotoluene | Cyclohexylamine | Pd(OAc)₂, DPEphos, CO | 1,4-Dioxane | MW, 150 °C, 20 min | 94 | nih.gov |

| 1-Bromo-4-methoxybenzene | Morpholine | Pd(OAc)₂, DPEphos, CO | 1,4-Dioxane | MW, 150 °C, 20 min | 78 | acs.org |

| Benzoyl azide | Aniline | Pd₂(dba)₃ | 1,4-Dioxane | RT, 5 h | 95 | figshare.com |

| 4-Chlorobenzoyl azide | Piperidine | Pd₂(dba)₃ | 1,4-Dioxane | RT, 5 h | 92 | figshare.com |

Environmentally Conscious Synthetic Methods

The principles of green chemistry are increasingly being applied to the synthesis of guanidine derivatives to reduce the environmental impact of chemical processes. These methods focus on the use of less hazardous reagents, renewable starting materials, and environmentally benign reaction conditions.

One green approach involves the use of dicyandiamide (B1669379) (DCD) as a readily available and less hazardous starting material for the synthesis of various guanidine-containing compounds. nih.gov Reactions utilizing DCD can often be carried out in aqueous media, further enhancing their green credentials. nih.gov For example, the reaction of DCD with amino acids in an aqueous medium can lead to the formation of biguanides and guanidine pyrazolones. nih.gov

Solvent-free and microwave-assisted reactions are other key aspects of green chemistry that have been applied to guanidine synthesis. A notable example is the guanidine hydrochloride-catalyzed microwave-mediated synthesis of pyrimido[1,2-a]benzimidazoles from aryl aldehydes and aryl methyl ketones. nih.gov This solvent-free and metal-free approach offers rapid reaction times and high yields. nih.gov

Furthermore, the use of water as a solvent is a highly desirable feature in green synthesis. A simple and efficient method for the synthesis of substituted guanidines and pyrimidine (B1678525) derivatives has been reported using water as the solvent at room temperature. organic-chemistry.org This method involves the condensation reaction between trimethinium salts and metformin (B114582) hydrochloride. organic-chemistry.org

Table 2: Examples of Environmentally Conscious Syntheses of Guanidine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Dicyandiamide | Glycine | HCl | Water | Reflux | Biguanide | nih.gov |

| 4-Chlorobenzaldehyde | 2-Amino-benzimidazole | Guanidine hydrochloride | None | MW, 120 °C, 10 min | Pyrimido[1,2-a]benzimidazole | nih.gov |

| Trimethinium salt | Metformin hydrochloride | Et₃N | Water | RT, 2 h | Substituted guanidine | organic-chemistry.org |

Structure Activity Relationship Sar and Molecular Design Principles for N 5 Chloro 2 Methoxybenzoyl Guanidine Analogues

Systematic Investigations of Structural Modifications on the N-(5-chloro-2-methoxybenzoyl)guanidine Core

The core structure of this compound offers several points for modification, namely the benzoyl moiety and the guanidino group. Systematic alterations at these positions have provided valuable insights into the structural requirements for biological activity.

The benzoyl portion of the molecule plays a critical role in its interaction with biological targets. Studies on a series of substituted benzoylguanidine derivatives have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency against the Na+/H+ exchanger isoform 1 (NHE1). nih.govnih.gov

Research by Xu et al. (2009) and Jin et al. (2011) on related benzoylguanidine analogues has provided detailed SAR data. For instance, the introduction of various substituents at different positions of the benzoyl ring has been shown to modulate the NHE1 inhibitory activity.

A key finding is that the presence of a chlorine atom at the 5-position and a methoxy (B1213986) group at the 2-position, as seen in the parent compound, is a favorable substitution pattern. However, further optimization by introducing other groups has led to the discovery of even more potent analogues. For example, the replacement of the 5-chloro substituent with other groups, or the introduction of additional substituents, has been explored.

Below is a data table summarizing the NHE1 inhibitory activities of selected N-benzoylguanidine analogues with variations on the benzoyl moiety, demonstrating the impact of these substitutions.

| Compound | Substituents on Benzoyl Ring | IC50 (nM) for NHE1 Inhibition | Reference |

|---|---|---|---|

| Cariporide (Reference) | - | 65.0 | nih.gov |

| 5f | 4-CH3, 5-Cl | 3.60 | nih.gov |

| 5l | 4-CH3, 5-CF3 | 4.48 | nih.gov |

| 7e | 3-CH3, 4-F | 0.073 | nih.gov |

| 7h | 3-CH3, 4-Cl | 0.084 | nih.gov |

| 7j | 3,4-di-Cl | 0.068 | nih.gov |

The data clearly indicates that small modifications to the benzoyl ring can lead to significant changes in potency. For example, compounds 7e, 7h, and 7j exhibited inhibitory activities that were orders of magnitude higher than the reference compound, cariporide. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents on the benzoyl moiety.

The guanidino group is a key pharmacophoric element in many biologically active molecules due to its ability to form multiple hydrogen bonds and its protonated state at physiological pH. nih.gov Modifications to this group in N-benzoylguanidine analogues can have a profound effect on their activity.

The guanidinium (B1211019) group's basicity and hydrogen-bonding capacity are crucial for its interaction with biological targets. nih.gov Studies on various guanidine (B92328) derivatives have shown that substitutions on the guanidino nitrogen atoms can modulate activity. For example, alkylation of the guanidino nitrogens can alter the hydrogen-bonding pattern and steric profile of the molecule, which can either enhance or diminish its biological effect. nih.gov

In the context of agmatine, a molecule with a terminal guanidine group, structure-activity relationship studies have revealed that the geometry and electronic properties of the guanidine moiety are critical for its interaction with its target enzyme, agmatinase. nih.gov Linear correlations were found between the dipole moment, inter-atomic distances within the guanidine group, and the charge on its hydrogen atoms, and the resulting inhibitory activity. nih.gov These principles are also applicable to the guanidino group of this compound analogues.

Furthermore, cyclization of the guanidine moiety into a 2-aminoimidazoline (B100083) ring is a common strategy to constrain its conformation and potentially improve binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunair.ac.id This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for activity.

These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models for benzoylguanidine analogues could reveal, for example, that bulky substituents are preferred at a certain position on the benzoyl ring, while electron-donating groups are favored at another. The development of a robust QSAR model for this compound analogues would be a valuable tool for guiding the design of new, more potent inhibitors. unair.ac.id

Rational Design Approaches for this compound Analogues

Rational drug design aims to create new molecules with a specific biological activity based on an understanding of the target's structure and the ligand's SAR.

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight fragments that bind to the target protein. frontiersin.orgnih.gov These fragments can then be grown or linked together to create a more potent lead compound. For this compound, one could envision a fragment-based approach where the 5-chloro-2-methoxybenzoyl moiety and the guanidine group are treated as separate fragments. Screening a library of substituted benzoyl fragments and another of guanidine-like fragments could identify optimal building blocks that can then be combined.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. If the structure of the NHE1 protein in complex with an inhibitor like this compound were available, it would provide a detailed map of the binding site. nih.gov This information would allow for the precise design of new analogues with improved interactions with key residues in the binding pocket, leading to enhanced potency and selectivity.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov In the context of this compound, bioisosteric replacements could be applied to both the benzoyl and guanidine moieties. For example, the chlorine atom could be replaced by a trifluoromethyl group, or the methoxy group by another small electron-donating group. The guanidine group itself can be replaced by other basic, highly polar groups that can mimic its hydrogen bonding and ionic interactions.

Scaffold hopping is a more drastic approach where the core structure (scaffold) of a lead compound is replaced with a structurally different scaffold, while maintaining the key pharmacophoric features. nih.govmdpi.com This strategy is often used to explore new chemical space, improve properties, or circumvent existing patents. For this compound, a scaffold hopping approach might involve replacing the benzoylguanidine core with a different heterocyclic system that can present the key interaction points in a similar spatial arrangement. nih.gov

Computational and Theoretical Chemistry Studies on N 5 Chloro 2 Methoxybenzoyl Guanidine

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, stability, and reactivity hotspots.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. nih.gov It is widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties of complex organic molecules, including guanidine (B92328) derivatives. dergipark.org.trresearchgate.net For a molecule like N-(5-chloro-2-methoxybenzoyl)guanidine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G, can provide a detailed picture of its ground-state properties. researchgate.netnih.gov

DFT calculations allow for the precise determination of geometric parameters. The optimization process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. These theoretical calculations have emerged as a powerful technique for assessing the structural properties of organic compounds. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Benzoylguanidine Structure Note: These values are representative of a benzoylguanidine scaffold and are for illustrative purposes.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C=O | ~1.25 Å |

| C-N (Amide) | ~1.38 Å | |

| C=N (Guanidine) | ~1.32 Å | |

| C-N (Guanidine) | ~1.36 Å | |

| Bond Angles | O=C-N | ~122° |

| C-N-C | ~120° | |

| N-C-N (Guanidine) | ~120° |

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is a valuable tool for identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, predicting how the molecule will interact with other species. dergipark.org.tr For this compound, the oxygen of the carbonyl group and the nitrogen atoms of the guanidine moiety are expected to be primary nucleophilic sites.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application within this theory is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.tr

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. dergipark.org.trresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.trasianpubs.org

In guanidine-based systems, the HOMO is often localized on the electron-rich guanidine group, specifically the nitrogen atoms, while the LUMO is typically found on the electron-accepting part of the molecule. nih.govresearchgate.net For this compound, the HOMO would likely be concentrated on the guanidine moiety, and the LUMO on the benzoyl ring system. Introducing different functional groups to the guanidine nucleus can alter the HOMO-LUMO gap, thereby modifying the molecule's charge transfer properties. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Properties of Guanidine Derivatives Note: Values are illustrative and vary based on specific substitutions and computational methods.

| Property | Value (eV) | Significance |

| HOMO Energy | -5.0 to -6.5 | Relates to ionization potential and electron-donating ability. nih.gov |

| LUMO Energy | -1.0 to -2.5 | Relates to electron affinity and electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | 3.0 to 5.0 | Indicates chemical reactivity and kinetic stability. dergipark.org.tr |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational simulations are indispensable for predicting and analyzing how a ligand like this compound might interact with biological targets such as proteins or enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding affinity, measured as a docking score or binding free energy, and the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Studies have identified benzoylguanidine derivatives as potential inhibitors of viral proteins, such as the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. nih.gov Docking studies can model how this compound fits into the active site of such a target. The guanidine group is particularly effective at forming multiple hydrogen bonds, while the substituted benzoyl ring can engage in hydrophobic and π-stacking interactions with amino acid residues in the binding pocket.

Viral polymerases are another important class of drug targets. mdpi.comnih.gov These enzymes are essential for replicating the viral genome. nih.gov Small molecule inhibitors can bind to either the active site or allosteric sites on the polymerase, disrupting its function. mdpi.com Predictive modeling can screen this compound against various viral polymerases to identify potential binding and inhibitory activity.

Table 3: Illustrative Molecular Docking Results of a Benzoylguanidine Ligand with a Viral Protein Target (e.g., SARS-CoV-2 Mpro)

| Parameter | Observation |

| Binding Energy (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Cys, His, Glu, Met, Gln |

| Hydrogen Bonds | Guanidine moiety with backbone/side-chain atoms of residues like Glutamate and Glycine. |

| Hydrophobic/π-Alkyl Interactions | Benzoyl ring with residues like Histidine, Methionine, and Leucine. |

Conformational Landscapes and Flexibility Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability, flexibility, and the conformational changes that may occur upon binding. nih.govyoutube.com

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms measures the stability of the complex over the simulation period; a stable RMSD value indicates that the binding pose predicted by docking is maintained. mdpi.com The RMSF identifies which parts of the protein and ligand are flexible or rigid. This analysis can reveal how the flexibility of certain regions, like loops in the active site, contributes to the binding event. mdpi.com MD simulations on benzoylguanidine-protein complexes have shown that while some ligands remain stable in the active site, others may shift, indicating varying degrees of binding affinity and stability. nih.gov

Table 4: Illustrative Molecular Dynamics Simulation Stability Metrics for a Ligand-Protein Complex

| Metric | Typical Value/Observation | Interpretation |

| Ligand RMSD | < 3 Å | The ligand maintains a stable binding pose within the active site. |

| Protein Backbone RMSD | < 3 Å | The overall protein structure remains stable during the simulation. |

| Key Residue RMSF | High (> 2 Å) | Indicates flexible loops or side chains that may be involved in ligand entry or conformational adjustments. |

| Hydrogen Bond Occupancy | > 50% | Shows persistent and stable hydrogen bonds crucial for binding affinity. |

Mechanistic Insights from Theoretical Reaction Studies Involving Guanidine Scaffolds

The guanidine group is a versatile functional moiety known for its strong basicity and hydrogen-bonding capabilities, making it a common feature in organocatalysts. researchgate.net Theoretical studies, primarily using DFT, are crucial for elucidating the mechanisms of reactions involving guanidine scaffolds. nih.govacs.org These studies can map the entire reaction pathway, identify intermediates and transition states, and calculate the associated activation energies, providing a detailed understanding of how the catalyst facilitates the reaction. nih.govpku.edu.cn

For example, in reactions like the aza-Henry or aza-Michael additions, the guanidine moiety can act as a bifunctional catalyst. nih.govnih.gov It can function as a Brønsted base to deprotonate the nucleophile (e.g., nitromethane), while its conjugate acid, the guanidinium (B1211019) ion, can then act as a Brønsted acid, activating the electrophile (e.g., an imine) through hydrogen bonding. researchgate.netnih.gov

Table 5: Illustrative Calculated Activation Energies for a Guanidine-Involved Reaction Mechanism Note: Based on a tandem aza-Michael/cyclization reaction pathway. Values are for illustrative purposes.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1 | Deprotonation of Nucleophile | 5 - 10 |

| Step 2 | Nucleophilic Attack (Rate-Determining) | 15 - 25 |

| Step 3 | Intramolecular Cyclization | 8 - 12 |

| Step 4 | Catalyst Regeneration | < 5 |

Molecular Mechanisms and Biological Target Interactions of N 5 Chloro 2 Methoxybenzoyl Guanidine in Vitro Research

Characterization of In Vitro Target Engagement and Binding Affinities

In vitro studies have been crucial in identifying and characterizing the biomolecular targets of N-(5-chloro-2-methoxybenzoyl)guanidine and related compounds. These investigations have highlighted interactions with viral polymerases and host ion channels, suggesting multiple potential mechanisms of action.

Interaction with Viral Polymerases (e.g., Coxsackievirus B3 3Dpol inhibition)

While direct studies on this compound's inhibition of Coxsackievirus B3 (CVB3) 3D polymerase (3Dpol) are not extensively documented in publicly available research, the broader class of guanidine-containing compounds has a history of investigation as antiviral agents against enteroviruses. frontierspartnerships.org Guanidine (B92328) hydrochloride, for instance, is a known inhibitor of enterovirus replication. frontierspartnerships.org

More specifically, derivatives of amiloride (B1667095), which feature a guanidinium (B1211019) group, have been shown to inhibit CVB3 RNA replication. asm.org Studies involving the passaging of CVB3 in the presence of amiloride led to the emergence of resistant viral mutants. asm.org Genetic sequencing of these resistant viruses revealed amino acid substitutions in the viral 3D RNA-dependent RNA polymerase (RdRP). asm.org The introduction of these specific mutations back into the wild-type virus conferred resistance to amiloride and its analogue EIPA, strongly suggesting that the 3D polymerase is the direct target of these guanidine-containing inhibitors. asm.org Although these compounds are structurally different from this compound, these findings establish a precedent for the inhibition of the CVB3 3D polymerase by molecules containing a guanidine moiety. Further research is necessary to determine if this compound follows a similar mechanism and to quantify its specific binding affinity and inhibitory concentration against CVB3 3Dpol.

Modulation of Ion Channels (e.g., Voltage-Gated Proton Channels H_V1 and Potassium Channels K_V1.3)

Research into the effects of guanidine derivatives on ion channels has provided significant insights, particularly through studies of the closely related compound, 5-chloro-2-guanidinobenzimidazole (ClGBI). ClGBI is recognized as an inhibitor of the voltage-gated proton channel H_V1. nih.gov These channels are crucial for pH homeostasis and are implicated in various physiological processes. nih.gov

However, comprehensive electrophysiological studies have revealed that ClGBI's activity is not limited to H_V1. It also demonstrates inhibitory effects on the voltage-gated potassium channel K_V1.3, which is vital for the function of immune cells like lymphocytes. nih.govnih.gov The inhibition of K_V1.3 by ClGBI was found to be of a similar magnitude to its effect on H_V1. nih.gov Further screening has shown that ClGBI can inhibit a range of other ion channels, indicating a degree of non-selectivity. nih.gov

The inhibitory constants (Kd) for ClGBI against various human ion channels have been determined through whole-cell patch-clamp experiments, as detailed in the table below.

| Ion Channel Target | Inhibitory Constant (Kd) (µM) |

| hH_V1 | ~26 - 72 |

| hK_V1.3 | ~72 |

| Other (hK_V1.1, hK_V1.5, etc.) | 12 - 894 |

| Data sourced from studies on the related compound 5-chloro-2-guanidinobenzimidazole (ClGBI). nih.govnih.gov |

Given the structural similarities between ClGBI and this compound, it is plausible that the latter may also exhibit modulatory effects on these and other ion channels. However, direct experimental verification and determination of the specific binding affinities for this compound are required to confirm this.

Binding to Other Identified Biomolecular Systems (e.g., NMDA receptor PCP binding site for related analogues)

The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, possesses a binding site for phencyclidine (PCP) within its ion channel pore. frontiersin.org This site is a target for various dissociative anesthetics and psychoactive compounds. While there is no direct evidence from the reviewed literature of this compound binding to the NMDA receptor's PCP site, the broad screening of chemical libraries often reveals unexpected interactions. For instance, studies on phencyclidine analogues have demonstrated their inhibitory effects on the NMDA receptor. asm.org The potential for this compound or its metabolites to interact with neurotransmitter receptors like the NMDA receptor remains an area for future investigation.

Elucidation of Molecular Mechanisms of Action in Vitro

Understanding the precise molecular mechanisms through which this compound and its relatives exert their effects is key to interpreting their biological activity. In vitro assays have begun to shed light on these processes, from enzymatic inhibition to interactions with cellular membranes.

Enzymatic Inhibition Kinetics and Specificity

As discussed in section 5.1.1, amiloride derivatives, which contain a guanidinium group, are believed to inhibit the CVB3 3D polymerase. asm.org The development of resistance through specific mutations in the polymerase provides strong evidence for this being a direct target. asm.org The kinetics of such inhibition would typically be characterized by determining parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For the related compound ClGBI, its interaction with ion channels has been quantified, showing voltage-dependent binding to the H_V1 channel. sigmaaldrich.com This suggests that the binding affinity can change with the conformational state of the target protein. A comprehensive kinetic analysis of this compound against its putative enzymatic targets, such as viral polymerases, would be necessary to fully understand its potency and specificity.

Cellular Membrane Permeabilization and Disruption Mechanisms (for related guanidinium compounds)

The guanidinium group, a key feature of this compound, is known to play a significant role in the ability of certain molecules to cross cellular membranes. nih.govnih.govnih.gov This positively charged group can engage in electrostatic interactions with negatively charged components of the cell membrane, such as anionic lipids. nih.gov

Research on guanidinium-rich molecules, including cell-penetrating peptides, has revealed a mechanism for translocation across the lipid bilayer. nih.govnih.gov This process can involve the formation of transient pores or channels in the membrane, facilitated by the interaction between the guanidinium groups and membrane lipids. nih.gov This interaction can lead to the permeabilization and, in some cases, disruption of the membrane. nih.gov The efficiency of this process can be influenced by the number and spatial arrangement of the guanidinium groups on the molecule. While these mechanisms have been described for other guanidinium-containing compounds, they provide a plausible framework for how this compound might interact with and cross cellular membranes to reach intracellular targets.

No Publicly Available Data on the In Vitro Selectivity and Polypharmacology of this compound

Following a comprehensive and targeted search of publicly accessible scientific literature and databases, no specific studies detailing the in vitro selectivity profiling or polypharmacology of the chemical compound this compound were identified.

While research exists for other molecules containing the benzoylguanidine scaffold, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct chemical entities. The generation of a scientifically accurate and detailed article, including data tables on its selectivity against a panel of biological targets (such as kinases, G-protein coupled receptors, or ion channels), is therefore not possible based on the current public record.

Further investigation into proprietary research or unpublished data would be necessary to fulfill the specific requirements of the requested article. At present, the scientific community has not published any reports that would allow for a detailed discussion of the in vitro selectivity and polypharmacological profile of this compound.

Exploration of N 5 Chloro 2 Methoxybenzoyl Guanidine Derivatives and Analogues

Design and Synthesis of Novel Structural Analogues of the Compound

The generation of novel structural analogues of N-(5-chloro-2-methoxybenzoyl)guanidine is a key strategy in medicinal chemistry to probe structure-activity relationships (SAR) and identify compounds with improved therapeutic characteristics. Synthetic efforts have primarily focused on three areas: modification of the substituted benzoyl ring, derivatization of the guanidine (B92328) functional group, and the construction of hybrid structures.

Modifications on the 5-Chloro-2-methoxybenzoyl Moiety

Modifications to the 5-chloro-2-methoxybenzoyl portion of the molecule aim to investigate the impact of substituent changes on activity. These alterations can influence the compound's electronic properties, lipophilicity, and steric interactions with its target receptor.

One common approach is the bioisosteric replacement of the chlorine and methoxy (B1213986) groups. google.com Bioisosteres are functional groups or atoms that have similar physical or chemical properties and broadly similar biological activities. For instance, the chloro group could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to modulate electronegativity and size. google.com Similarly, the methoxy group could be substituted with other small alkoxy groups, a hydroxyl group, or a fluorine atom to alter hydrogen bonding capacity and metabolic stability. google.com

Furthermore, the substitution pattern on the phenyl ring can be varied. A patent for substituted benzoylguanidines describes a wide range of possible substituents, including alkyl, alkoxy, halogen, and nitro groups at different positions on the benzoyl ring. googleapis.com Such modifications can fine-tune the electronic and steric profile of the molecule, potentially leading to enhanced receptor affinity and selectivity. For example, a study on 6-chloro-1-phenylbenzazepines, which share a substituted chloro-aromatic moiety, demonstrated that variations in substituents at different positions significantly impacted dopamine (B1211576) D1 receptor affinity and selectivity. mdpi.com

Derivatization of the Guanidine Functional Group

The guanidine group is a critical pharmacophore due to its basicity and ability to form multiple hydrogen bonds. Derivatization of this group can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. Common derivatization strategies include N-alkylation, N-acylation, and the formation of cyclic guanidines.

Several commercially available analogues of this compound feature different alkyl substituents on the guanidine nitrogen, such as N'-propyl, N'-ethyl, N'-cyclohexyl, N'-butyl, and N'-cyclooctyl groups. googleapis.comsigmaaldrich.comnih.govsigmaaldrich.com These modifications alter the lipophilicity and steric bulk of the guanidine moiety, which can influence receptor binding and cell permeability.

Hybrid Structures Incorporating this compound Fragments

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with dual or synergistic activities. While specific examples of hybrid molecules directly incorporating the this compound scaffold are not widely reported in public literature, the principles of this approach can be applied.

For instance, a study on benzylguanidine hybrids demonstrated the successful conjugation of a benzylguanidine moiety with an alkylating group from the chemotherapy drug melphalan. mdpi.com This approach aimed to combine the selective uptake of benzylguanidines into neuroblastoma cells with the cytotoxic effects of melphalan. mdpi.com A similar strategy could be envisioned for this compound, where it could be linked to another bioactive molecule to target a specific cell type or to achieve a dual mechanism of action. The synthesis of such hybrids would typically involve a linker to connect the two pharmacophoric units.

Another approach involves creating hybrid structures by incorporating fragments of different bioactive molecules. For example, research on N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines involved creating hybrids containing fragments of chalcone (B49325) and a benzenesulfonamide, which showed promising anticancer activity. nih.gov

Strategies for Optimizing Molecular Recognition and Receptor Specificity

A key goal in the development of this compound analogues is to optimize their interaction with specific biological targets to enhance efficacy and reduce off-target effects. This is often achieved through a combination of rational drug design, structure-activity relationship (SAR) studies, and molecular modeling.

One successful strategy involves the design of dual-target antagonists. A study on carbonyl guanidine derivatives led to the identification of potent dual antagonists for the 5-HT2B and 5-HT7 serotonin (B10506) receptors. nih.govebi.ac.uk Through systematic SAR studies, researchers were able to optimize the substituents on the core scaffold to achieve high affinity for both receptors. nih.govebi.ac.uk This approach can be beneficial for treating complex conditions where multiple receptor systems are involved.

Another strategy focuses on improving selectivity for a single target. Research on N-aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines as Toll-like receptor 4 (TLR4) antagonists demonstrated that subtle changes to the chemical structure could lead to significant differences in antagonist activity. nih.gov By synthesizing and evaluating a series of analogues, researchers were able to identify compounds with improved potency and gain insights into the structural requirements for TLR4 antagonism. nih.gov

Structure-activity relationship studies are fundamental to these optimization efforts. By systematically modifying different parts of the this compound molecule and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key structural features required for potent and selective receptor modulation. mdpi.comnih.govrsc.org

Patent Landscape Analysis and Intellectual Property on this compound and Related Scaffolds

The intellectual property (IP) landscape surrounding this compound and related N-acylguanidine scaffolds is an important consideration for research and development in this area. Patents provide exclusive rights to an invention and are a critical component of the drug discovery and development process. youtube.comnih.gov

A review of the patent literature reveals several patents covering substituted benzoylguanidines and related structures. For example, patent EP0628543B1 claims a broad range of substituted benzoylguanidines and their use as medicaments. googleapis.com Another patent, RU2276134C2, describes a method for preparing N-(4,5-bis-methanesulfonyl-2-methylbenzoyl)-guanidine hydrochloride, a related N-acylguanidine. google.com These patents often claim not only specific compounds but also their synthesis methods and therapeutic applications.

The patenting of acylguanidine derivatives is an active area. For instance, US patent application US20100324017A1 discloses acylguanidine derivatives with 5-HT5A receptor modulating action for the potential treatment of dementia and schizophrenia. google.com European patent EP0665222A1 describes guanidine derivatives for use as insecticides, highlighting the diverse applications of this chemical class. googleapis.com

Furthermore, the concept of acyl guanidine and amidine prodrugs has been patented, as seen in EP0743320A2, which describes prodrugs of various pharmaceutically active agents. googleapis.com This approach can be used to improve the pharmacokinetic properties of a drug.

For researchers and pharmaceutical companies working with this compound and its analogues, a thorough understanding of the existing patent landscape is crucial to avoid infringement and to identify opportunities for novel IP. youtube.comnih.gov This includes not only patents on the compounds themselves but also on their synthesis, formulations, and methods of use.

Future Research Directions and Emerging Paradigms for N 5 Chloro 2 Methoxybenzoyl Guanidine Research

Application of Advanced Biophysical and Structural Biology Techniques

To understand the molecular basis of action for a new chemical entity like N-(5-chloro-2-methoxybenzoyl)guanidine, a detailed characterization of its interactions with potential biological targets is essential. Advanced biophysical and structural biology techniques are indispensable for this purpose.

Detailed research into guanidine (B92328) compounds has demonstrated their potential to interact with various biological targets, including ion channels. For instance, studies on guanidine, methyl guanidine, and N,N-dimethyl guanidine have shown that they can inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore and stabilizing a closed state of the channel. nih.gov These investigations often employ a range of biophysical techniques to elucidate the mechanism of action.

Future studies on this compound would benefit from a similar multi-faceted biophysical approach to identify its molecular targets and characterize the binding interactions.

Interactive Data Table: Biophysical Techniques for Studying Small Molecule-Target Interactions

| Technique | Information Gained | Potential Application to this compound Research |

| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target protein. | Determining the precise binding mode and key molecular interactions with a target. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of large protein complexes in their near-native state. | Visualizing the interaction with large, membrane-bound targets like ion channels or transporters. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding, conformational changes, and binding kinetics. | Mapping the binding site on a target protein and characterizing dynamic changes upon binding. |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Quantifying the binding affinity and thermodynamic drivers of the interaction with a target. |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (kon, koff) and affinity. | Characterizing the rates of association and dissociation with a target protein. |

| Two-Electrode Voltage-Clamp | Functional characterization of ion channel activity. | Assessing the inhibitory or modulatory effects on various ion channels, similar to studies on other guanidines. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification of hits, lead optimization, and prediction of compound properties. nih.gov For a novel compound like this compound, these computational approaches can be integrated at multiple stages of the research and development pipeline.

A key application of AI is in the de novo design of molecules with desired properties. nih.gov Generative AI models can be trained on large datasets of known active compounds to generate novel molecular structures that are predicted to have high activity against a specific target. nih.gov This approach could be used to explore the chemical space around the this compound scaffold to design analogs with improved potency or selectivity.

Furthermore, AI and ML models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its potential off-target effects. This can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

Interactive Data Table: Hypothetical AI/ML Workflow for this compound Research

| Stage | AI/ML Application | Objective |

| Target Identification | Analysis of 'omics' data (genomics, proteomics, etc.) using machine learning algorithms. | To identify and prioritize novel biological targets that may be modulated by the compound. |

| Hit-to-Lead Optimization | Generative models and quantitative structure-activity relationship (QSAR) modeling. | To design and suggest modifications to the this compound structure to improve its activity and properties. |

| Property Prediction | Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity). | To forecast the pharmacokinetic and safety profile of the compound and its analogs. |

| Virtual Screening | Docking simulations and machine learning-based scoring functions. | To screen large virtual libraries of compounds against a known or predicted target to identify other potential hits. |

Identification and Validation of Novel Research Targets (excluding direct clinical applications)

A crucial aspect of future research will be the identification and validation of novel, non-clinical research targets for this compound. This involves moving beyond known targets of guanidine-containing compounds and exploring new biological pathways and proteins.

One approach is to use high-throughput screening methods to test the compound against a broad panel of enzymes, receptors, and ion channels. Any "hits" from these screens would then need to be validated through more detailed biochemical and biophysical assays.

Another strategy is to employ chemoproteomics approaches, such as activity-based protein profiling (ABPP), to identify the direct cellular targets of the compound in a complex biological system. This can provide unbiased insights into its mechanism of action.

Research into other novel guanidine derivatives has revealed a range of potential targets. For example, certain N-aryl-N'-(pyrimidin-2-yl)guanidines have been identified as antagonists of Toll-like receptor 4 (TLR4), a key player in the innate immune system. nih.gov Another study synthesized a series of guanidine derivatives that showed pro-apoptotic activity against cancer cells, suggesting that they may interact with proteins involved in cell death pathways. mdpi.com A different guanidine derivative, KR-32570, has been shown to have antiplatelet activity by inhibiting the sodium/hydrogen exchanger-1 (NHE-1) among other targets. nih.gov These examples highlight the diverse range of biological targets that can be modulated by compounds containing a guanidine moiety.

The validation of a novel target for this compound would involve a series of experiments to demonstrate a clear cause-and-effect relationship between the compound's binding to the target and a measurable biological outcome in a cellular or biochemical context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.